molecular formula C23H14Cl2N2OS2 B2371781 4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872199-44-5

4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2371781
CAS No.: 872199-44-5
M. Wt: 469.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a thiazolo[3,4-a]quinazolinone core substituted with two 3-chlorophenyl groups. The dual 3-chlorophenyl substituents contribute to its lipophilicity (logP ~6.35 inferred from analogs) and electronic properties, which may enhance binding affinity and metabolic stability .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-[(3-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2OS2/c24-16-7-3-5-14(11-16)13-26-21-20(15-6-4-8-17(25)12-15)30-23(29)27(21)19-10-2-1-9-18(19)22(26)28/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJCNNIELNDLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)Cl)CC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one represents a novel addition to the class of quinazoline and thiazole derivatives, which have garnered attention for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring fused with a quinazolinone moiety, which is known for various biological activities. The synthesis typically involves multi-step reactions starting from commercially available precursors, leading to high yields of the target compound.

Synthesis Overview

  • Starting Material : 4′-chloro-2-phenacylamine hydrochloride
  • Reagents : N,N′-dithiocarbonyldiimidazole (DTCI)
  • Yield : Approximately 60% after purification via liquid chromatography.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of quinazoline and thiazole derivatives against various cancer cell lines. The compound has demonstrated significant activity:

  • Cell Lines Tested :
    • PC3 (prostate cancer)
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)

The compound exhibited IC50 values of approximately:

  • PC3 : 10 μM
  • MCF-7 : 10 μM
  • HT-29 : 12 μM

These findings suggest a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

Antimicrobial Activity

Thiazole-containing compounds are also known for their antibacterial and antifungal properties. The specific compound has been evaluated for its activity against various pathogens, showing promising results in inhibiting bacterial growth.

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC50 ValueReference
Anticancer4-(3-chlorobenzyl)...PC3: 10 μM
MCF-7: 10 μM
HT-29: 12 μM
AntibacterialVarious strainsNot specified

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated several quinazoline-thiazole hybrids, including our compound, revealing that it effectively inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines .
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound differs from analogs primarily in substituent positioning and heterocyclic framework:

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one (): Substituent: 4-Chlorophenyl at position 3a (vs. 3-chlorophenyl in the target). Heterocycle: Imidazo[1,5-a]quinazolinone (vs. thiazolo[3,4-a]quinazolinone).
  • 3-(3-Chlorophenyl)-4-[(2-Fluorophenyl)methyl]-1-sulfanylidene-1H-[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one ():

    • Substituent: 2-Fluorobenzyl at position 4 (vs. 3-chlorobenzyl in the target).
    • Molecular Weight: 452.96 (vs. ~465 inferred for the target).
    • logP: 6.35 (similar to the target), suggesting comparable lipophilicity despite fluorinated vs. chlorinated groups .
  • 7-Bromo-substituted thiazolo[3,4-a]quinazolinone derivatives (): Substituent: Bromo at position 7 (vs. chlorophenyls in the target). Activity: EC50 = 12.33 μM for BKCa activation, highlighting the importance of electron-withdrawing groups. The target’s 3-chlorophenyl groups may offer similar electronic effects but with reduced steric hindrance .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Key Substituents Activity (EC50)
Target Compound ~465* ~6.35 3-Chlorobenzyl, 3-chlorophenyl Not reported
3a-(4-Chlorophenyl)-imidazo analog ~380 5.8* 4-Chlorophenyl Tautomerism studied
2-Fluorobenzyl derivative () 452.96 6.35 2-Fluorobenzyl Not reported
7-Bromo derivative () ~480 6.8 7-Bromo, 3-chlorophenyl 12.33 μM (BKCa)

*Inferred from analogs.

  • Synthetic Accessibility: The target’s synthesis likely mirrors routes for similar thiazoloquinazolinones, involving cyclization of isothiocyanate intermediates (yields: 35–83%) , whereas imidazo analogs require thiocarbonyldiimidazole-mediated cyclization (yield: 78%) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Chlorine at the 3-position (vs. However, bromine at position 7 in related compounds outperforms chlorine in BKCa activation, suggesting further optimization opportunities .
  • Tautomerism and Stability : Unlike imidazo analogs, the thiazolo core in the target compound may exhibit reduced tautomeric variability, simplifying structural characterization .

Q & A

Q. Advanced

  • Flow chemistry : Continuous flow reactors improve reaction control, reducing side reactions (e.g., dimerization) by precise temperature and reagent mixing .
  • Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance selectivity in coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., PEG-400) increase reaction efficiency while reducing decomposition .

How can structural ambiguities in the thiazoloquinazolinone core be resolved?

Q. Advanced

  • X-ray crystallography : Resolves stereochemical uncertainties (e.g., Z/E isomerism in exocyclic double bonds) .
  • 2D NMR : NOESY correlations confirm spatial proximity of chlorophenyl and benzyl groups .

What biological targets are commonly associated with this compound?

Q. Basic

  • Enzyme inhibition : Potential activity against kinases (e.g., EGFR) and inflammatory mediators (COX-2) due to quinazolinone-thiazole pharmacophores .
  • Antimicrobial assays : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC determination .

How can researchers design bioassays to evaluate its anticancer activity?

Q. Advanced

  • Cell viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .
  • Target validation : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism .

How should discrepancies in bioactivity data between structural analogs be addressed?

Q. Advanced

  • Impurity profiling : Compare LC-MS traces to rule out by-products (e.g., des-chloro derivatives) .
  • SAR studies : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to isolate key pharmacophores .

What computational methods predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal stability : TGA/DSC reveals decomposition above 200°C; store at −20°C in amber vials .
  • Hydrolytic stability : Susceptible to base-mediated thioxo group hydrolysis; avoid aqueous buffers at pH > 9 .

What strategies enable structure-activity relationship (SAR) studies with analogs?

Q. Advanced

  • Parallel synthesis : Use Ugi- or Suzuki-type reactions to generate analogs with varied aryl/alkyl groups .
  • Biological clustering : PCA analysis of bioactivity data to group compounds by mechanism .
  • Metabolic profiling : CYP450 inhibition assays to optimize pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.